molecular formula C19H21N3O3 B2578325 4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide CAS No. 1252469-70-7

4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide

Cat. No. B2578325
CAS RN: 1252469-70-7
M. Wt: 339.395
InChI Key: CHNFAGRLTOZQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide, also known as FMA-MA, is a synthetic compound that has shown potential in scientific research applications.

Mechanism of Action

4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide is believed to bind to FKBP12 through the furan-2-ylmethylprop-2-yn-1-amine moiety. This binding stabilizes the protein and enhances its activity. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of FKBP12 and enhance its ability to bind to other proteins. In vivo studies have shown that this compound can increase the expression of certain genes and alter the metabolism of cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide in lab experiments is its specificity for FKBP12. This allows researchers to study the interaction between FKBP12 and small molecules in a more controlled manner. However, this compound is still a relatively new compound and its effects on other proteins and biological systems are not well understood.

Future Directions

There are several future directions for research on 4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide. One area of interest is the development of new drugs that target FKBP12. This compound could be used as a starting point for the development of these drugs. Another area of interest is the study of this compound's effects on other proteins and biological systems. This could lead to a better understanding of the compound's potential therapeutic applications. Finally, research could focus on optimizing the synthesis method for this compound to improve yield and reduce costs.

Synthesis Methods

4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide can be synthesized using a multistep process that involves the reaction of furan-2-carboxylic acid with propargylamine to form furan-2-ylmethylprop-2-yn-1-amine. This intermediate is then reacted with N,N-dimethyl-4-aminobenzoyl chloride to form this compound.

Scientific Research Applications

4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide has been used in scientific research to study the interaction between proteins and small molecules. Specifically, this compound has been used to investigate the binding of small molecules to the protein FKBP12. This interaction has implications for the development of new drugs that target FKBP12.

properties

IUPAC Name

4-[[2-[furan-2-ylmethyl(prop-2-ynyl)amino]acetyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-4-11-22(13-17-6-5-12-25-17)14-18(23)20-16-9-7-15(8-10-16)19(24)21(2)3/h1,5-10,12H,11,13-14H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNFAGRLTOZQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CN(CC#C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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